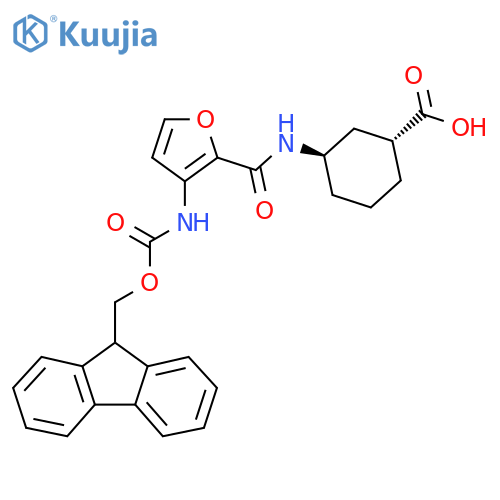

Cas no 2227724-48-1 (rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid)

rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid

- rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid

- EN300-1551382

- 2227724-48-1

-

- インチ: 1S/C27H26N2O6/c30-25(28-17-7-5-6-16(14-17)26(31)32)24-23(12-13-34-24)29-27(33)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-13,16-17,22H,5-7,14-15H2,(H,28,30)(H,29,33)(H,31,32)/t16-,17-/m1/s1

- InChIKey: ZWSVEJHZJAYBLS-IAGOWNOFSA-N

- ほほえんだ: OC([C@@H]1CCC[C@H](C1)NC(C1=C(C=CO1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 474.17908655g/mol

- どういたいしつりょう: 474.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 768

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1551382-2.5g |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 2.5g |

$4495.0 | 2023-06-06 | ||

| Enamine | EN300-1551382-10.0g |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 10g |

$9859.0 | 2023-06-06 | ||

| Enamine | EN300-1551382-5000mg |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 5000mg |

$6650.0 | 2023-09-25 | ||

| Enamine | EN300-1551382-100mg |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 100mg |

$2019.0 | 2023-09-25 | ||

| Enamine | EN300-1551382-2500mg |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 2500mg |

$4495.0 | 2023-09-25 | ||

| Enamine | EN300-1551382-1.0g |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 1g |

$2294.0 | 2023-06-06 | ||

| Enamine | EN300-1551382-250mg |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 250mg |

$2110.0 | 2023-09-25 | ||

| Enamine | EN300-1551382-500mg |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 500mg |

$2202.0 | 2023-09-25 | ||

| Enamine | EN300-1551382-50mg |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 50mg |

$1927.0 | 2023-09-25 | ||

| Enamine | EN300-1551382-5.0g |

rac-(1R,3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclohexane-1-carboxylic acid |

2227724-48-1 | 5g |

$6650.0 | 2023-06-06 |

rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acidに関する追加情報

Rac-(1R,3R)-3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic Acid: A Comprehensive Overview

The compound rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid (CAS No. 2227724-48-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a cyclohexane ring, a furan moiety, and a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is particularly notable for its role in peptide synthesis and protection strategies, making this compound a valuable tool in the field of organic chemistry.

The cyclohexane ring serves as the central framework of this molecule, providing stability and rigidity to the structure. The furan moiety, attached at the 2-position of the cyclohexane ring, introduces aromaticity and potential reactivity due to the electron-rich nature of the furan ring. The Fmoc group, which is attached via an amino linkage, acts as a protective group during peptide synthesis. This group is widely used in solid-phase peptide synthesis (SPPS) due to its excellent stability under basic conditions and its ability to be selectively removed under acidic conditions.

Recent advancements in synthetic chemistry have led to innovative methods for synthesizing this compound. Researchers have explored various strategies to optimize the synthesis process, including the use of catalytic asymmetric synthesis to achieve high enantiomeric excess (ee). These methods have significantly improved the efficiency and scalability of producing this compound, making it more accessible for large-scale applications.

In terms of applications, this compound has shown promise in several areas. Its role as a building block in peptide synthesis has been extensively studied, with recent research highlighting its utility in constructing complex peptidomimetics and bioactive molecules. Additionally, the presence of the furan moiety has opened avenues for exploring its potential in medicinal chemistry, particularly in designing drugs targeting specific biological pathways.

Recent studies have also investigated the use of this compound in materials science. The unique combination of the cyclohexane ring, furan moiety, and Fmoc group provides opportunities for developing novel materials with tailored properties. For instance, researchers have explored its application as a precursor for synthesizing advanced polymers and self-healing materials.

The structural complexity of this compound also makes it an attractive candidate for studying supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions has been leveraged in designing self-assembled nanostructures with potential applications in drug delivery systems and sensors.

In conclusion, rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid (CAS No. 2227724-48-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new synthetic methods and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

2227724-48-1 (rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid) 関連製品

- 522-70-3(Antimycin A3)

- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)

- 920243-53-4(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)

- 952982-70-6(2-fluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

- 2094628-98-3(1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-)

- 91532-95-5((4-Phenyl-piperazin-2-yl)-methylamine)

- 17082-62-1((2-oxocyclobutyl) acetate)

- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)